![molecular formula C4H8ClF2NO B3019907 4,4-Difluorooxolan-3-amine hydrochloride CAS No. 2408969-70-8](/img/structure/B3019907.png)
4,4-Difluorooxolan-3-amine hydrochloride
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Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in the papers provided. For instance, the diastereodivergent hydroxyfluorination of cyclic and acyclic allylic amines is described, which leads to the synthesis of amino fluorohydrins, compounds that are structurally related to 4,4-difluorooxolan-3-amine hydrochloride . Another paper discusses the ring-opening hydrofluorination of epoxy amines, which is a method that could potentially be applied to the synthesis of 4,4-difluorooxolan-3-amine hydrochloride . These methods highlight the use of HBF4·OEt2 and the importance of regioselective and stereospecific reactions in the synthesis of fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. The papers do not directly analyze the structure of 4,4-difluorooxolan-3-amine hydrochloride, but they do provide insights into the structural aspects of similar fluorinated compounds. For example, the stereochemistry of the fluorinated centers is a key consideration in the synthesis of amino fluorohydrins, which could be relevant to understanding the molecular structure of 4,4-difluorooxolan-3-amine hydrochloride .
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is discussed in the context of their reactions with amines and other nucleophiles. One paper describes the reaction of 5-methylene-1,3-dioxolan-2-ones with amines, leading to the formation of 4-hydroxy-2-oxazolidinones . Although this reaction does not directly pertain to 4,4-difluorooxolan-3-amine hydrochloride, it provides a general understanding of how amines might react with cyclic compounds containing oxygen and fluorine.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can affect the compound's polarity, boiling point, and stability. The papers provided do not offer specific data on the physical and chemical properties of 4,4-difluorooxolan-3-amine hydrochloride, but they do discuss properties of related compounds. For example, the synthesis of tetrafluorinated compounds is described, which could suggest that 4,4-difluorooxolan-3-amine hydrochloride may also exhibit increased stability and altered reactivity due to the presence of fluorine atoms .
Mechanism of Action
Mode of Action
Amines are known to undergo various reactions . For instance, they can react with acid chlorides to form amides . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by 4,4-Difluorooxolan-3-amine hydrochloride are currently unknown. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, and neurotransmitters .
properties
IUPAC Name |
4,4-difluorooxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)2-8-1-3(4)7;/h3H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYATYIICSINTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorooxolan-3-amine hydrochloride | |
CAS RN |
2408969-70-8 |
Source
|
Record name | 4,4-difluorooxolan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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